Exclusive Cycloisomerization Product from 3-Fluoro-cis,cis-muconate vs. No Conversion of 2-Fluoro-cis,cis-muconate
Muconate cycloisomerase from Pseudomonas putida PRS2000 converts 3-fluoro-cis,cis-muconate with a specificity constant (kcat/Km) of 92 min⁻¹ μM⁻¹, producing exclusively (+)-4-fluoromuconolactone [1]. In contrast, 2-fluoro-cis,cis-muconate undergoes no detectable conversion (0.1 mM substrate, photometric assay) and instead acts as a competitive inhibitor with Ki = 31 μM [1]. The native substrate cis,cis-muconate exhibits kcat/Km = 310 min⁻¹ μM⁻¹, placing 3-fluoro-cis,cis-muconate at ~30% relative catalytic efficiency [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) of wild-type muconate cycloisomerase |
|---|---|
| Target Compound Data | 92 min⁻¹ μM⁻¹ (3-fluoro-cis,cis-muconate → 4-fluoromuconolactone) |
| Comparator Or Baseline | 310 min⁻¹ μM⁻¹ (cis,cis-muconate → muconolactone); no conversion detected for 2-fluoro-cis,cis-muconate |
| Quantified Difference | 3-fluoro: ~3.4-fold lower kcat/Km than native substrate; 2-fluoro: zero detectable conversion |
| Conditions | Wild-type muconate cycloisomerase from P. putida PRS2000; photometric assay; 30°C |
Why This Matters
Users requiring authentic 4-fluoromuconolactone as a metabolite standard or enzyme substrate must verify that the precursor 3-fluoro-cis,cis-muconate (not the 2-fluoro isomer) is used, as regiochemistry dictates whether the cycloisomerization product forms at all.
- [1] Vollmer MD, Hoier H, Hecht HJ, Schell U, Gröning J, Goldman A, Schlömann M. Substrate specificity of and product formation by muconate cycloisomerases: an analysis of wild-type enzymes and engineered variants. Appl Environ Microbiol. 1998;64(9):3290-3299. doi:10.1128/aem.64.9.3290-3299.1998 View Source
